molecular formula C15H13Cl2N3O2 B2472760 N-(3,4-dichlorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide CAS No. 1903511-53-4

N-(3,4-dichlorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide

Cat. No.: B2472760
CAS No.: 1903511-53-4
M. Wt: 338.19
InChI Key: DUBAKBNEGLCMGE-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide is a synthetic organic compound that belongs to the class of azetidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide typically involves the following steps:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Pyridin-3-yloxy Group: This step involves the nucleophilic substitution of a suitable leaving group with pyridin-3-ol.

    Attachment of the 3,4-dichlorophenyl Group: This can be done through amide bond formation using 3,4-dichloroaniline and appropriate coupling reagents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: This can result in the reduction of functional groups such as nitro or carbonyl groups.

    Substitution: This can involve the replacement of substituents on the aromatic rings or the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: As a potential therapeutic agent for the treatment of diseases.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carbox

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-3-pyridin-3-yloxyazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N3O2/c16-13-4-3-10(6-14(13)17)19-15(21)20-8-12(9-20)22-11-2-1-5-18-7-11/h1-7,12H,8-9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBAKBNEGLCMGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC2=CC(=C(C=C2)Cl)Cl)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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